molecular formula C10H12Li4N5O13P3S B15286757 GTP-gamma-S 4Li

GTP-gamma-S 4Li

Cat. No.: B15286757
M. Wt: 563.1 g/mol
InChI Key: AMQXJFWJOAWCPV-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GTP-gamma-S 4Li involves the substitution of one of the oxygen atoms in the gamma-phosphate group of GTP with a sulfur atom. This substitution creates a compound that is resistant to hydrolysis, making it useful for studying G-protein activation. The reaction typically involves the use of phosphorothioic acid and guanosine triphosphate under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is usually produced in a solid form and stored under desiccating conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

GTP-gamma-S 4Li primarily undergoes substitution reactions due to the presence of the sulfur atom in the gamma-phosphate group. This substitution makes the compound resistant to hydrolysis, allowing it to remain active for extended periods .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include phosphorothioic acid and various solvents that facilitate the substitution process. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major product formed from reactions involving this compound is the non-hydrolyzable analog of GTP, which retains its ability to activate G-proteins. This property makes it valuable for studying various cellular processes .

Mechanism of Action

GTP-gamma-S 4Li exerts its effects by activating G-proteins, which are involved in various cellular signaling pathways. The compound binds to the G-protein and promotes the exchange of GDP for GTP, leading to the activation of the G-protein. This activation triggers a cascade of downstream signaling events that regulate various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to GTP-gamma-S 4Li include:

  • Guanosine 5’-O-(beta-thio)diphosphate
  • Guanosine 5’-O-(alpha-thio)triphosphate
  • Guanosine 5’-O-(gamma-thio)triphosphate (non-lithium salt)

Uniqueness

This compound is unique due to its resistance to hydrolysis and its ability to activate G-proteins for extended periods. This property makes it particularly valuable for studying long-term cellular processes and signaling pathways .

Properties

Molecular Formula

C10H12Li4N5O13P3S

Molecular Weight

563.1 g/mol

IUPAC Name

tetralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate

InChI

InChI=1S/C10H16N5O13P3S.4Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32;;;;/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18);;;;/q;4*+1/p-4

InChI Key

AMQXJFWJOAWCPV-UHFFFAOYSA-J

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N

Origin of Product

United States

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